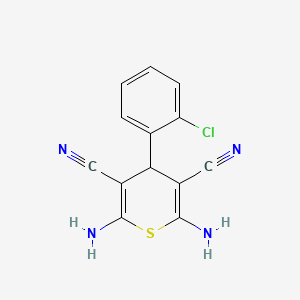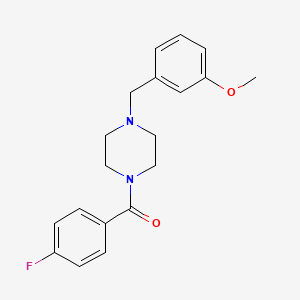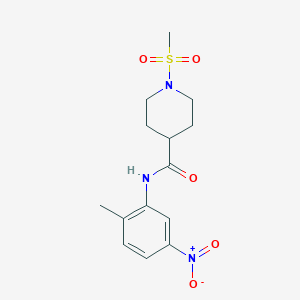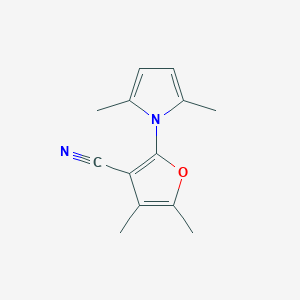![molecular formula C17H14ClNO4 B5853974 2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5853974.png)
2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione, also known as CEC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of isoindolinone derivatives and has been found to possess various biochemical and physiological effects. In
科学的研究の応用
2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione has been found to have various scientific research applications, including its use as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been investigated for its potential as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells. Furthermore, this compound has been studied for its potential as an inhibitor of protein kinases, which are involved in various cellular processes such as cell growth and differentiation.
作用機序
The mechanism of action of 2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of protein kinases and the induction of apoptosis in cancer cells. This compound has also been found to interact with metal ions, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells and inhibit protein kinases. It has also been reported to possess antioxidant properties and to be able to scavenge free radicals. Furthermore, this compound has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione in lab experiments is its high yield and purity, which makes it suitable for large-scale production. Furthermore, this compound has been found to possess various biochemical and physiological effects, making it a versatile compound for scientific research. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
将来の方向性
There are several future directions for the study of 2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione. One potential area of research is the development of this compound-based fluorescent probes for the detection of other metal ions. Furthermore, the anticancer properties of this compound could be further investigated for their potential in cancer therapy. Additionally, the inhibition of protein kinases by this compound could be explored for its potential in the treatment of various diseases such as Alzheimer's and Parkinson's disease. Finally, the antioxidant and anti-inflammatory properties of this compound could be studied for their potential in the treatment of other diseases such as cardiovascular disease and diabetes.
In conclusion, this compound is a versatile compound that has been found to possess various biochemical and physiological effects. Its high yield and purity make it suitable for large-scale production, and its potential applications in scientific research are numerous. Further research into the mechanism of action and future directions for the study of this compound could lead to the development of new therapies for a variety of diseases.
合成法
The synthesis of 2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione involves the reaction of 3-chloro-4-ethoxybenzyl chloride with phthalimide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with hydrazine hydrate to yield this compound. This method has been reported to have a high yield and purity, making it suitable for large-scale production.
特性
IUPAC Name |
2-[(3-chloro-4-ethoxyphenyl)methoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-2-22-15-8-7-11(9-14(15)18)10-23-19-16(20)12-5-3-4-6-13(12)17(19)21/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRPEBYBMNQSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5853908.png)
![2-[(2-chlorobenzyl)thio]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5853912.png)

![4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5853926.png)

![methyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5853937.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5853948.png)

![1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid](/img/structure/B5853964.png)
![3,5-dimethyl-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5853984.png)
![4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853987.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5853990.png)
